molecular formula C6H7BrN2O B3361500 2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone CAS No. 92049-88-2

2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone

Cat. No.: B3361500
CAS No.: 92049-88-2
M. Wt: 203.04 g/mol
InChI Key: RFVGFNRMKXONPH-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the imidazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone typically involves the bromination of 1-(2-methyl-1H-imidazol-4-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield imidazole derivatives with various functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives and other heterocyclic compounds.

    Biology: The compound is utilized in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.

    Industry: The compound is employed in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone is largely dependent on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. It can also interact with biological targets, such as enzymes or receptors, by forming covalent bonds or through non-covalent interactions, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-methyl-1H-imidazole: A closely related compound with similar reactivity but lacking the ethanone group.

    1-(2-Methyl-1H-imidazol-4-yl)ethanone: The precursor to 2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone, which lacks the bromine atom.

    2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone: A similar compound where the bromine atom is replaced by chlorine, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the ethanone group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-bromo-1-(2-methyl-1H-imidazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-8-3-5(9-4)6(10)2-7/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVGFNRMKXONPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518155
Record name 2-Bromo-1-(2-methyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92049-88-2
Record name 2-Bromo-1-(2-methyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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